

Application of Carbomer 934 in Transdermal Patch Development: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Carbomer 934	
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Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid, is a versatile excipient widely utilized in the pharmaceutical industry.[1][2] Its unique properties as a gelling agent, matrix former, and permeation enhancer make it a valuable component in the development of transdermal drug delivery systems (TDDS).[1][3] Transdermal patches offer a non-invasive route for systemic drug administration, providing controlled release, bypassing first-pass metabolism, and improving patient compliance. This document provides detailed application notes and experimental protocols for the use of Carbomer 934 in the formulation and evaluation of transdermal patches.

Key Applications of Carbomer 934 in Transdermal Patches

Carbomer 934 serves several critical functions in the design and performance of transdermal patches:

Gelling Agent and Matrix Former: Carbomer 934 forms a stable gel matrix that can
encapsulate the active pharmaceutical ingredient (API).[4] This matrix controls the release of
the drug from the patch to the skin.[5] The viscosity of the gel, which can be modulated by



the concentration of **Carbomer 934**, is a key parameter in determining the drug release rate. [6][7]

- Mucoadhesive Polymer: In the context of mucoadhesive patches, such as those for buccal delivery, Carbomer 934's carboxyl groups can interact with mucus membranes, prolonging contact time and enhancing drug absorption.[8]
- Permeation Modulation: The concentration of **Carbomer 934** in a transdermal formulation can influence the permeation of the drug through the skin.[6] Studies have shown that adjusting the proportion of **Carbomer 934** can alter the percutaneous flux rates and the deposition of the drug in different layers of the skin.[6][9]

Physicochemical Properties and Characterization

Transdermal patches formulated with **Carbomer 934** should be thoroughly characterized to ensure quality and performance. Key parameters to evaluate include:

- Physical Appearance: Patches should be visually inspected for clarity, flexibility, and the absence of any imperfections.
- Thickness and Weight Uniformity: Consistent thickness and weight are crucial for uniform drug content and release.
- Folding Endurance: This parameter assesses the flexibility and integrity of the patch.[3]
- Drug Content Uniformity: Ensures that the API is evenly distributed throughout the patch, leading to consistent dosing.[9]
- Adhesion Properties: Critical for ensuring the patch remains affixed to the skin for the intended duration. Adhesion is typically evaluated through peel, tack, and shear tests.[10]

The following table summarizes typical characterization data for transdermal patches containing **Carbomer 934**.



Parameter	Formulation Example (Drug)	Carbomer 934 Concentration	Result
Thickness (mm)	Nicotine	Not specified	0.14 ± 0.01[9]
Weight (mg)	Nicotine	Not specified	67.3 ± 8.39[9]
Drug Content (%)	Oxybutynin	2% w/v	95.43 to 98.84[11]
Folding Endurance	Oxybutynin	2% w/v	>200[11]

Experimental Protocols Preparation of Transdermal Patches by Solvent Casting

The solvent casting technique is a common method for preparing matrix-type transdermal patches.[8][11]

Materials:

- Carbomer 934
- Active Pharmaceutical Ingredient (API)
- Solvent (e.g., 50% ethanol)[11]
- Plasticizer (e.g., Propylene Glycol PG)[11]
- Backing layer (e.g., Ethyl cellulose)[8]
- Petri dish

Protocol:

- Polymer Solution Preparation: Dissolve a specific amount of Carbomer 934 in the chosen solvent. Stir until a homogenous solution is formed.
- Drug Solution Preparation: Separately dissolve the API in the solvent.

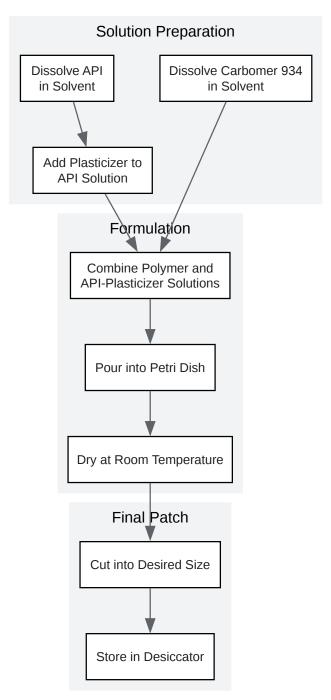


- Addition of Plasticizer: Add the plasticizer to the drug solution and stir for approximately 30 minutes for uniform mixing.[11]
- Mixing: Add the drug-plasticizer solution to the polymer solution and stir for another 30 minutes.
- Casting: Pour the final solution into a clean, dry petri dish.
- Drying: Cover the petri dish with an inverted funnel and allow the solvent to evaporate at room temperature for 24-48 hours.[8][11]
- Backing Layer Application (if required): A solution of the backing layer material can be cast and dried separately, then laminated onto the drug-matrix layer.
- Cutting and Storage: Once dried, the patch can be carefully removed and cut into the desired size and shape. Store in a desiccator until further evaluation.

Diagram: Experimental Workflow for Transdermal Patch Formulation



Workflow for Transdermal Patch Formulation



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Caption: A flowchart illustrating the solvent casting method for preparing **Carbomer 934**-based transdermal patches.

In Vitro Drug Release Studies using Franz Diffusion Cell

This protocol determines the rate and extent of drug release from the patch.[1][9]

Materials:

- Franz diffusion cell apparatus
- Receptor medium (e.g., Phosphate Buffered Saline PBS, pH 7.4)[1]
- Synthetic or biological membrane (e.g., cellophane, animal skin)[9]
- Transdermal patch of known area
- Magnetic stirrer
- Water bath

Protocol:

- Apparatus Setup: Assemble the Franz diffusion cell. The receptor chamber is filled with a
 degassed receptor medium and maintained at 32°C ± 0.5°C using a circulating water bath.[1]
 A small magnetic stir bar is placed in the receptor chamber.
- Membrane Mounting: Securely mount the membrane between the donor and receptor chambers, ensuring no air bubbles are trapped underneath.
- Patch Application: Cut the transdermal patch to a size that fits the donor compartment and place it on the membrane.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
- Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.



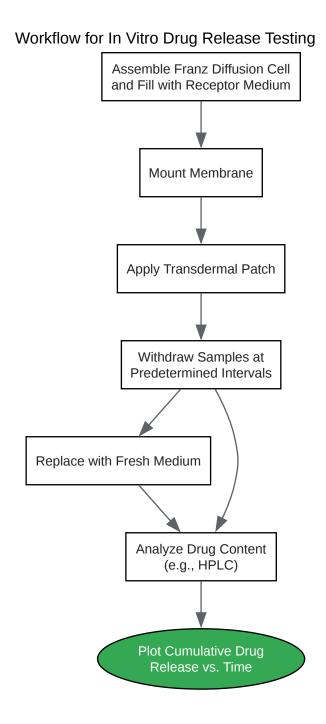




- Drug Quantification: Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Diagram: In Vitro Drug Release Testing Workflow





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Caption: A schematic representation of the experimental steps involved in evaluating in vitro drug release from a transdermal patch.



Ex Vivo Skin Permeation Studies

This protocol assesses the permeation of the drug through an excised skin sample.[6]

Materials:

- Franz diffusion cell apparatus
- Excised animal or human skin (e.g., rat abdominal skin)[6]
- Receptor medium (e.g., PBS, pH 7.4)
- Other materials as listed for in vitro drug release studies.

Protocol:

- Skin Preparation: Excise the full-thickness skin from the animal model. Carefully remove any subcutaneous fat and hair.[6] Hydrate the skin in the receptor medium before mounting.
- Apparatus Setup and Patch Application: Follow the same procedure as for the in vitro drug release study, using the prepared skin as the membrane. The stratum corneum side of the skin should face the donor compartment.
- Sampling and Analysis: Collect samples from the receptor medium at specified time points and analyze for drug content.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²)
 and plot against time. The steady-state flux (Jss) can be determined from the slope of the
 linear portion of the curve.[6]

Quantitative Data from Literature

The following table presents data from a study by Zheng et al. (2016), which investigated the effect of **Carbomer 934** concentration on the skin permeation of terbinafine and citral from a nanoemulsion gel.[6]



Formulation	Carbomer 934 Conc. (% w/w)	Terbinafine Flux (µg/cm²/h)	Citral Flux (μg/cm²/h)
Nanoemulsion (NE)	0	215	1026
Nanoemulsion Gel 1 (NG1)	1	213	1021
Nanoemulsion Gel 2 (NG2)	2	123	541
Nanoemulsion Gel 3 (NG3)	3	74.3	353

This data clearly demonstrates that increasing the concentration of **Carbomer 934** can decrease the permeation flux of both drugs.[6]

Adhesion Testing

Adhesion testing is crucial to ensure the patch remains on the skin for the required duration. Common methods include:

- Peel Adhesion Test: Measures the force required to peel the patch from a substrate at a specific angle and speed.[10]
- Tack Test: Evaluates the initial stickiness of the adhesive by measuring the force needed to separate a probe from the adhesive surface immediately after contact.[10]
- Shear Adhesion Test: Assesses the resistance of the adhesive to a shearing force applied parallel to the surface.[10]

Protocol for a 180° Peel Adhesion Test (General):

- Apply the transdermal patch to a clean, dry substrate (e.g., stainless steel plate or a skinmimetic surface).
- Press the patch down uniformly to ensure good contact.
- After a specified dwell time, attach one end of the patch to a tensile tester.



- Peel the patch from the substrate at a 180° angle and a constant speed.
- Record the force required to peel the patch. The result is typically expressed as force per unit width of the patch (e.g., N/cm).

Conclusion

Carbomer 934 is a highly effective and versatile polymer for the development of transdermal patches. Its ability to form a stable matrix, control drug release, and influence skin permeation makes it a valuable tool for formulation scientists. By carefully selecting the concentration of **Carbomer 934** and other excipients, and by performing thorough in vitro and ex vivo characterization as outlined in these protocols, researchers can develop optimized transdermal drug delivery systems with desired therapeutic outcomes.

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